1-Bromo-3,3-difluoro-4,4-dimethylpentane
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Overview
Description
1-Bromo-3,3-difluoro-4,4-dimethylpentane is an organic compound with the molecular formula C₇H₁₃BrF₂. It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a pentane backbone. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,3-difluoro-4,4-dimethylpentane typically involves the bromination of 3,3-difluoro-4,4-dimethylpentane. This reaction can be carried out using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,3-difluoro-4,4-dimethylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., hydroxide, cyanide, or amines) under suitable conditions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases such as potassium tert-butoxide.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the conditions, various oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
1-Bromo-3,3-difluoro-4,4-dimethylpentane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of new drug candidates.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Chemical Biology: The compound is used in studies involving the modification of biological molecules to understand their function and interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-3,3-difluoro-4,4-dimethylpentane is primarily based on its reactivity as a halogenated alkane. The bromine and fluorine atoms confer unique reactivity patterns, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,4-difluorobenzene
- 1-Bromo-4,5-difluoro-2-methylbenzene
- 1,1,3-Tribromo-1-fluoro-4,4-dimethylpentane
Uniqueness
1-Bromo-3,3-difluoro-4,4-dimethylpentane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other halogenated alkanes. The presence of both bromine and fluorine atoms in the same molecule allows for a diverse range of chemical reactions and applications .
Properties
Molecular Formula |
C7H13BrF2 |
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Molecular Weight |
215.08 g/mol |
IUPAC Name |
1-bromo-3,3-difluoro-4,4-dimethylpentane |
InChI |
InChI=1S/C7H13BrF2/c1-6(2,3)7(9,10)4-5-8/h4-5H2,1-3H3 |
InChI Key |
QOMXNLIGHSJCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCBr)(F)F |
Origin of Product |
United States |
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